3-(5-chlorobenzo[d]thiazol-2-yl)-2-phenylquinazolin-4(3H)-one
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Overview
Description
3-(5-chlorobenzo[d]thiazol-2-yl)-2-phenylquinazolin-4(3H)-one is a complex organic compound that belongs to the class of benzothiazole derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications, particularly in the fields of cancer and inflammation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-chlorobenzo[d]thiazol-2-yl)-2-phenylquinazolin-4(3H)-one typically involves the condensation of 2-aminobenzothiazole derivatives with appropriate aldehydes or ketones under specific reaction conditions. For instance, the reaction may be carried out in the presence of a base such as potassium carbonate (K₂CO₃) in a suitable solvent like ethanol or methanol . The reaction mixture is usually heated under reflux conditions to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
3-(5-chlorobenzo[d]thiazol-2-yl)-2-phenylquinazolin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, and solvents such as ethanol, methanol, and dichloromethane. Reaction conditions such as temperature, pressure, and reaction time are optimized to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 3-(5-chlorobenzo[d]thiazol-2-yl)-2-phenylquinazolin-4(3H)-one involves its interaction with specific molecular targets and pathways. The compound has been shown to inhibit key enzymes and signaling pathways involved in cancer cell proliferation and inflammation . For example, it may inhibit the activity of kinases and transcription factors that regulate cell growth and inflammatory responses .
Comparison with Similar Compounds
Similar Compounds
Benzothiazole-2-thiol derivatives: These compounds share a similar benzothiazole core structure and exhibit comparable biological activities.
Quinazolinone derivatives: These compounds have a quinazolinone core and are known for their anticancer and anti-inflammatory properties.
Uniqueness
3-(5-chlorobenzo[d]thiazol-2-yl)-2-phenylquinazolin-4(3H)-one is unique due to its specific combination of benzothiazole and quinazolinone moieties, which confer distinct biological activities and chemical properties. This unique structure allows it to interact with multiple molecular targets, making it a versatile compound for various applications .
Properties
CAS No. |
82450-43-9 |
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Molecular Formula |
C21H12ClN3OS |
Molecular Weight |
389.9 g/mol |
IUPAC Name |
3-(5-chloro-1,3-benzothiazol-2-yl)-2-phenylquinazolin-4-one |
InChI |
InChI=1S/C21H12ClN3OS/c22-14-10-11-18-17(12-14)24-21(27-18)25-19(13-6-2-1-3-7-13)23-16-9-5-4-8-15(16)20(25)26/h1-12H |
InChI Key |
UYDVSPWNXJYSMO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=O)N2C4=NC5=C(S4)C=CC(=C5)Cl |
Origin of Product |
United States |
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